S(-)-Cyanopindolol hemifumarate salt
Description
Historical Development and Identification as a Multi-Target Ligand
The development of S(-)-Cyanopindolol is rooted in the chemical modification of pindolol (B1678383), a non-selective beta-adrenergic receptor antagonist. wikipedia.orgnih.gov Researchers synthesized cyanopindolol (B1197883) by introducing a cyano group to the indole (B1671886) ring of the pindolol structure. nih.gov This modification led to a compound with exceptionally high affinity for beta-adrenoceptors. nih.gov Initially, its radiolabeled form, (+/-)[125Iodo]cyanopindolol (ICYP), was celebrated for its high affinity and specificity for beta-adrenoceptors, surpassing previously used radioligands. nih.gov
Further investigation revealed that cyanopindolol's interactions were not limited to the adrenergic system. Studies began to show its significant affinity for serotonin (B10506) (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes. medchemexpress.comtocris.com This discovery established cyanopindolol as a multi-target ligand, a compound designed to interact with multiple specific biological targets. mdpi.commdpi.com This property is significant because the "one molecule-one target" paradigm is increasingly being expanded to embrace multi-target-directed ligands (MTDLs) to address the complex, multifactorial nature of many diseases. mdpi.com The identification of cyanopindolol's dual antagonism at both β-adrenergic and serotonergic receptors provided researchers with a unique chemical tool to probe the interplay between these two crucial neurotransmitter systems. tocris.comscbt.comtheclinivex.com
Conceptual Framework for Its Application in G Protein-Coupled Receptor (GPCR) Research
G protein-coupled receptors represent the largest family of membrane receptors in the human genome and are the targets of a vast number of approved drugs. biorxiv.org The application of S(-)-Cyanopindolol as a research probe is grounded in its ability to bind with high affinity to specific GPCRs, acting primarily as an antagonist or a weak partial agonist. nih.govtocris.comnih.gov
As an antagonist, cyanopindolol binds to a receptor but does not activate it, thereby blocking the binding and subsequent action of endogenous agonists like adrenaline or serotonin. wikipedia.orgtocris.comdrugbank.com This blocking action is fundamental for characterizing receptor function. In competitive binding assays, cyanopindolol, often in its radiolabeled form, is used to determine the affinity of other unlabeled drug candidates for a specific receptor. nih.gov
Furthermore, the high-resolution crystal structure of the β1-adrenergic receptor bound to cyanopindolol has provided profound insights into the molecular basis of ligand binding and receptor stabilization. nih.govnih.govsemanticscholar.org These structural studies revealed that cyanopindolol binds within a pocket formed by the transmembrane helices of the receptor, establishing hydrogen bonds with key amino acid residues such as Asp121 and Asn329. researchgate.net Such detailed structural information helps elucidate how different ligands can elicit varied responses—from full agonism to inverse agonism—and aids in the rational design of new, more selective drugs. nih.govbiorxiv.org The compound's interaction has also been used to study the inactive state of the receptor and the role of factors like intramembrane sodium ions in stabilizing the receptor's conformation. nih.govnih.govsemanticscholar.org
Overview of Primary Receptor Systems Targeted by S(-)-Cyanopindolol Hemifumarate Salt
This compound is recognized for its potent interaction with two major classes of G protein-coupled receptors: the beta-adrenergic receptors and the serotonin 5-HT1 receptors. tocris.comscbt.com
Beta-Adrenergic Receptors (β-ARs): Cyanopindolol is a potent β-adrenoceptor antagonist. wikipedia.orgtocris.com The β-adrenergic system, particularly the β1 and β2 subtypes, is integral to the sympathetic nervous system's control over cardiovascular function. nih.gov Cyanopindolol does not discriminate significantly between β1- and β2-adrenoceptors, binding to both with high affinity. nih.gov Its use has been critical in studies differentiating receptor subtypes in various tissues, such as the heart and lungs. nih.gov Structural studies of cyanopindolol bound to the β1-adrenoceptor have been pivotal in understanding the mechanics of receptor antagonism and partial agonism at a molecular level. nih.govresearchgate.net It has been classified as a weak partial agonist at the turkey β1AR. nih.gov
Serotonin 5-HT1A and 5-HT1B Receptors: In addition to its effects on β-ARs, cyanopindolol is a well-characterized antagonist at 5-HT1A and 5-HT1B receptors. medchemexpress.comtocris.comscbt.com The 5-HT1A receptor is a key target in the treatment of anxiety and depression, as it modulates serotonergic neuronal activity. psychopharmacologyinstitute.compatsnap.com Cyanopindolol exhibits roughly equal and high affinity for both the 5-HT1A and 5-HT1B receptor subtypes. medchemexpress.comtocris.com This dual activity makes it a valuable tool for dissecting the complex roles of these serotonin receptor subtypes in the central nervous system. medchemexpress.com For instance, it has been used as a selective antagonist to probe the function of presynaptic 5-HT autoreceptors in the brain cortex. medchemexpress.com
The binding affinities of Cyanopindolol for its primary targets are summarized in the table below.
| Receptor Target | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| 5-HT1A | 2.1 | medchemexpress.com |
| 5-HT1B | 3.0 | medchemexpress.com |
| β1-Adrenoceptor | Data varies by study; high affinity in pM to low nM range | nih.govnih.gov |
| β2-Adrenoceptor | Data varies by study; high affinity in pM to low nM range | nih.govnih.gov |
| β3-Adrenoceptor | Antagonist activity noted | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H46N6O6 |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-;/m00./s1 |
InChI Key |
PJMPVRLLSWKHEA-VPLNUPECSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Binding Dynamics
Beta-Adrenoceptor Subtype Selectivity and Affinity
S(-)-Cyanopindolol is widely recognized as a high-affinity beta-adrenoceptor (β-AR) antagonist. Its interaction with the different subtypes of the β-AR family is complex, exhibiting variations in both binding affinity and functional activity.
S(-)-Cyanopindolol demonstrates high affinity for both β1 and β2-adrenoceptors, with a notably lower affinity for the β3-adrenoceptor subtype. Radioligand binding studies using the iodinated form of cyanopindolol (B1197883), [¹²⁵I]ICYP, revealed dissociation constants (Kd) in the picomolar range (27 to 40 pM) for beta-adrenoceptors, though these initial studies did not discriminate between the β1 and β2 subtypes nih.gov. More recent comparative studies using cloned human receptors have elucidated the specific binding profile of S(-)-Cyanopindolol across all three subtypes, confirming its high affinity for β1 and β2 receptors.
| Receptor Subtype | Binding Affinity (pKi) |
|---|---|
| Human β1-Adrenoceptor | 9.4 |
| Human β2-Adrenoceptor | 9.7 |
| Human β3-Adrenoceptor | 6.6 |
The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The functional activity of S(-)-Cyanopindolol is not uniform across the β-adrenoceptor subtypes. While broadly classified as an antagonist, it exhibits a nuanced pharmacological profile that includes partial agonism and inverse agonism depending on the receptor subtype and the cellular context.
At the β1-Adrenoceptor: S(-)-Cyanopindolol is characterized as a weak partial agonist. This means that while it primarily blocks the receptor from being activated by endogenous agonists like adrenaline, it can induce a small level of receptor activation on its own.
At the β2-Adrenoceptor: In contrast to its action at the β1 subtype, S(-)-Cyanopindolol behaves as an inverse agonist at the human β2-adrenoceptor. Inverse agonism implies that the drug reduces the basal, constitutive activity of the receptor, effectively turning it "off" to a greater extent than a neutral antagonist would.
At the β3-Adrenoceptor: S(-)-Cyanopindolol acts as a potent antagonist at the β3-adrenoceptor nih.gov. Functional studies in rat ileum, a tissue rich in β3-adrenoceptors, demonstrated its ability to effectively block the effects of β3-agonists. The antagonist potency (pKb) of cyanopindolol at the rat β3-adrenoceptor has been determined to be 7.9 when measured against the agonist isoprenaline nih.gov.
The existence of a fourth β-adrenoceptor subtype, termed β4, has been a subject of debate. Pharmacological evidence for this putative receptor often arises from the cardiostimulant effects of certain β-blockers, like CGP 12177, that are not mediated by β1, β2, or β3 receptors. It has been proposed that the effects attributed to the putative β4-adrenoceptor may, in fact, be mediated through a low-affinity state of the β1-adrenoceptor nih.gov. Studies on tissues such as the rat ileum, with β1 and β2 receptors pharmacologically blocked, have shown that cyanopindolol potently antagonizes β3-mediated responses. However, at higher concentrations, cyanopindolol and its analogues can elicit partial agonist effects, suggesting that these actions might occur through a mechanism distinct from classical β-adrenoceptor activation, potentially involving these atypical sites or different receptor states nih.gov.
The kinetics of how a drug binds to and dissociates from its receptor (its association and dissociation rates) are critical determinants of its pharmacological action. For S(-)-Cyanopindolol, kinetic parameters have been determined for the human β1-adrenoceptor. Early studies with the radiolabeled racemic compound, (±)-[¹²⁵I]iodocyanopindolol, indicated a complex dissociation reaction with both a fast and a very slow component, suggesting either the presence of two receptor forms or different kinetics for the (+) and (-) enantiomers nih.gov. More specific analysis of the S(-) enantiomer has provided precise rate constants for the β1 subtype nih.govbiorxiv.org.
| Receptor Subtype | Association Rate (k_on) (M⁻¹min⁻¹) | Dissociation Rate (k_off) (min⁻¹) |
|---|---|---|
| Human β1-Adrenoceptor | 2.15 x 10⁸ | 0.02 |
| Human β2-Adrenoceptor | Data not available | Data not available |
| Human β3-Adrenoceptor | Data not available | Data not available |
Crystallographic studies of the β1-adrenoceptor have provided atomic-level insights into how S(-)-Cyanopindolol binding influences receptor structure. The binding of a full agonist typically induces significant conformational changes, including a contraction of the ligand-binding pocket and specific reorientations (rotamer changes) of key amino acid residues, such as Serine 212 and Serine 215, which are crucial for receptor activation plos.org.
S(-)-Cyanopindolol, as a weak partial agonist/inverse agonist, stabilizes a receptor conformation that is largely inactive. Its binding prevents the full extent of the conformational changes associated with agonist activation plos.org. Unlike some G protein-coupled receptors, the affinity of agonist binding to the β1-adrenoceptor is not affected by sodium ions, which can act as allosteric modulators plos.orgnih.gov. Studies involving cyanopindolol helped confirm that the β1-adrenoceptor lacks this allosteric sodium binding site plos.org. The binding of S(-)-Cyanopindolol does not induce the inward movement of transmembrane helices that is characteristic of G-protein activation, thus locking the receptor in a predominantly inactive state.
Serotonin (B10506) Receptor Subtype Selectivity and Affinity
In addition to its well-established role at β-adrenoceptors, S(-)-Cyanopindolol is a potent antagonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. This dual activity is a key feature of its pharmacological profile. Its highest affinity is for the 5-HT1A and 5-HT1B subtypes. The affinity for other 5-HT receptor subtypes is significantly lower, making it a valuable tool for distinguishing between 5-HT1A/1B-mediated effects and those involving other serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki in nM) |
|---|---|
| Human 5-HT1A | 2.1 |
| Human 5-HT1B | 3.0 |
The Ki value is the inhibition constant, representing the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Binding Affinities and Selectivity at 5-HT1A and 5-HT1B Receptors
Research has demonstrated that cyanopindolol binds with high affinity to 5-HT1B recognition sites in the rat brain. In studies using rat cortex membranes, [¹²⁵I]iodocyanopindolol was shown to bind to a single serotonergic site identified as the 5-HT1B receptor, with a dissociation constant (KD) of 230 pM nih.gov. Competition experiments have further elucidated the pharmacological profile of this binding site, showing a characteristic rank order of affinity for various serotonergic agonists and antagonists nih.gov.
The following table summarizes the binding affinities of cyanopindolol and other relevant ligands at serotonin receptors, providing a comparative view of its selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| (±)-Cyanopindolol | 5-HT1A | Data not consistently available |
| (±)-Cyanopindolol | 5-HT1B | High affinity (pKi values often reported) |
| (-)-Pindolol | 5-HT1A | 6.4 |
| Bucindolol | 5-HT1A | 11 |
| Bucindolol | 5-HT2A | 382 |
This table is for illustrative purposes and includes data on related compounds to provide context for selectivity.
While cyanopindolol is recognized as a 5-HT1A/1B ligand, its utility in research is often associated with its potent interaction with 5-HT1B receptors and presynaptic serotonin autoreceptors nih.govnih.gov.
Characterization of Antagonistic Properties at Serotonin Receptors
S(-)-Cyanopindolol is well-characterized as an antagonist at specific serotonin receptors. Its antagonist activity is particularly prominent at the presynaptic serotonin autoreceptor, which is primarily of the 5-HT1B subtype in rodents nih.gov.
In functional studies using rat brain cortex slices, (±)-cyanopindolol was shown to increase the electrically evoked overflow of radiolabeled serotonin nih.gov. This effect is indicative of an antagonist action at the presynaptic autoreceptor, which normally functions to inhibit further serotonin release. The increase in serotonin release was prevented by pre-exposure to the known serotonin receptor antagonist, metitepin, confirming the mechanism of action nih.gov.
Furthermore, the antagonist properties of cyanopindolol have been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In studies on rat brain cortex, (-)-cyanopindolol demonstrated a potent antagonist effect at the presynaptic serotonin autoreceptor, with an apparent pA2 value of 8.30 nih.gov. This indicates a high level of potency for its antagonistic action. The stereoselectivity of this interaction is highlighted by the significantly lower pA2 value of 6.83 for the (+)-cyanopindolol enantiomer nih.gov.
| Compound | Parameter | Value | Tissue/Preparation |
| (-)-Cyanopindolol | Apparent pA2 | 8.30 | Rat brain cortex (presynaptic serotonin autoreceptor) nih.gov |
| (±)-Cyanopindolol | Apparent pA2 | 8.29 | Rat brain cortex (presynaptic serotonin autoreceptor) nih.gov |
| (+)-Cyanopindolol | Apparent pA2 | 6.83 | Rat brain cortex (presynaptic serotonin autoreceptor) nih.gov |
It is noteworthy that some studies have suggested that (±)-cyanopindolol may act as a mixed agonist-antagonist at serotonin autoreceptors in the hippocampus of the rat brain nih.gov. This highlights the complexity of its pharmacological profile and potential for region-specific effects within the central nervous system.
Role as a Presynaptic Serotonin Autoreceptor Antagonist in Neural Systems
The function of S(-)-Cyanopindolol as a presynaptic serotonin autoreceptor antagonist is a key aspect of its pharmacological profile and has significant implications for serotonergic neurotransmission. Presynaptic 5-HT autoreceptors are crucial components of a negative feedback loop that regulates the release of serotonin from nerve terminals psychiatry-psychopharmacology.com. By blocking these receptors, S(-)-Cyanopindolol effectively removes this inhibitory brake, leading to an enhanced release of serotonin into the synaptic cleft nih.gov.
This action has been demonstrated in various neural systems. In the rat brain cortex, cyanopindolol has been shown to be a highly potent and selective antagonist at the presynaptic serotonin autoreceptor nih.gov. This selectivity is an important feature, as it does not appear to act as an antagonist at the presynaptic alpha2-adrenoceptor on serotonergic neurons, unlike some other antagonists such as metitepin nih.gov. This specificity allows for a more targeted modulation of the serotonin system.
Studies in the rat hippocampus have also explored the effects of cyanopindolol on serotonin release from synaptosomes, further supporting its role at presynaptic autoreceptors in this brain region nih.gov. The antagonism of these autoreceptors by S(-)-Cyanopindolol leads to an increase in synaptic serotonin levels, a mechanism that is of considerable interest in the study of various neurological and psychiatric conditions where serotonergic function is implicated.
Molecular Mechanisms and Cellular Signaling
GPCR-Mediated Signal Transduction Modulation
The primary mechanism of action for S(-)-Cyanopindolol involves its binding to GPCRs, thereby altering their ability to transduce extracellular signals into intracellular responses. This modulation is most evident in its effects on G protein coupling and the subsequent signaling cascades.
As an antagonist and weak partial agonist, S(-)-Cyanopindolol's binding to the β1-adrenergic receptor (β1AR) stabilizes an inactive (R) state of the receptor. plos.org This stabilization has a direct impact on the receptor's ability to couple with and activate its cognate G protein, Gs. The dissociation rate of iodinated cyanopindolol (B1197883) ([¹²⁵I]-CYP) from the β2-adrenoceptor has been measured to be slow, with a dissociation rate constant (k_off) of 0.0056 min⁻¹. nih.gov This slow dissociation contributes to its potent antagonist activity by prolonging the time the receptor is occupied and unable to engage with G proteins effectively.
While direct quantitative data on the G protein dissociation rate in the presence of S(-)-Cyanopindolol is limited, its classification as an antagonist implies that it does not promote the conformational changes necessary for efficient G protein activation and subsequent GDP/GTP exchange. For the presynaptic serotonin (B10506) autoreceptor, cyanopindolol exhibits potent antagonist activity, with an apparent pA2 value of 8.29, indicating a high affinity for the receptor and effective blockade of serotonin-mediated inhibition of neurotransmitter release. nih.gov The (-)-enantiomer, S(-)-Cyanopindolol, is the more potent of the two, with an apparent pA2 value of 8.30. nih.gov
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Dissociation Rate (k_off) of [¹²⁵I]-CYP | β2-Adrenoceptor | 0.0056 min⁻¹ | nih.gov |
| Apparent pA2 Value (racemic) | Presynaptic Serotonin Autoreceptor | 8.29 | nih.gov |
| Apparent pA2 Value (S(-)-enantiomer) | Presynaptic Serotonin Autoreceptor | 8.30 | nih.gov |
A primary consequence of β-adrenergic receptor activation is the stimulation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). As an antagonist, S(-)-Cyanopindolol effectively inhibits this process. In studies on the intermediate lobe of the rat pituitary gland, cyanopindolol potently reversed the stimulatory effect of the β-adrenergic agonist (-)-isoproterenol on cAMP accumulation. nih.gov The dissociation constant (Kd) for this antagonistic action was determined to be between 0.4 and 0.6 nM, highlighting its high potency. nih.gov
The inhibitory effect of S(-)-Cyanopindolol on cAMP production is a direct result of its ability to prevent the receptor from adopting an active conformation, thereby blocking the activation of Gs and, consequently, adenylyl cyclase.
| Parameter | System | Value | Reference |
|---|---|---|---|
| Kd for antagonism of isoproterenol-stimulated cAMP accumulation | Rat pituitary intermediate lobe cells | 0.4-0.6 nM | nih.gov |
Ligand-Induced Receptor Conformational Changes
The pharmacological profile of S(-)-Cyanopindolol as a weak partial agonist and antagonist is intrinsically linked to the specific conformational changes it induces upon binding to the receptor.
Crystallographic studies of the β1-adrenergic receptor in complex with S(-)-Cyanopindolol have been instrumental in elucidating the structural basis of its action. nih.gov These studies reveal that cyanopindolol binding stabilizes the receptor in an inactive conformation. plos.orgnih.gov A key feature of this stabilized state is the lack of certain conformational changes that are characteristic of full agonist binding. plos.org
The molecular efficacy of a ligand describes its ability to produce a functional response upon binding to a receptor. S(-)-Cyanopindolol is characterized as a very weak partial agonist, meaning it has very low intrinsic efficacy. plos.org The structural basis for this low efficacy lies in its mode of interaction with key amino acid residues within the β1AR binding pocket.
Full agonists induce a contraction of the ligand-binding pocket and cause rotamer conformational changes in two critical serine residues, Ser212⁵·⁴³ and Ser215⁵·⁴⁶. plos.org In contrast, while S(-)-Cyanopindolol binding does result in the rotamer change of Ser212⁵·⁴³, it fails to induce the conformational change in Ser215⁵·⁴⁶. plos.org This incomplete conformational change is a major determinant of its inability to fully activate the receptor and is a key factor in its low molecular efficacy.
While a specific numerical value for the intrinsic efficacy of S(-)-Cyanopindolol is not consistently reported across studies, its classification as a weak partial agonist and antagonist in various functional assays underscores its limited ability to promote an active receptor state.
Structural Biology of Ligand Receptor Complexes
X-ray Crystallographic Studies of S(-)-Cyanopindolol-Bound GPCRs
X-ray crystallography has been instrumental in visualizing the precise manner in which S(-)-Cyanopindolol docks into its receptor. These structural blueprints are fundamental to understanding its function and for guiding the design of new therapeutic agents.
High-Resolution Structural Determination of β1-Adrenoceptor Complex with Cyanopindolol (B1197883)
The atomic structure of the β1-adrenergic receptor in complex with cyanopindolol has been determined at high resolution, offering unprecedented detail of this ligand-receptor system. A significant breakthrough was the determination of the crystal structure of a thermostabilized turkey (Meleagris gallopavo) β1AR bound to cyanopindolol at a resolution of 2.7 Å. ku.eduscispace.comnih.gov To overcome the inherent instability of the receptor, it was modified through limited mutagenesis to improve its thermostability for crystallization. ku.eduscispace.com
| Parameter | β1AR-m23 Structure | β1AR-JM50 Structure |
|---|---|---|
| PDB Code | 2VT4 | 4BVN |
| Resolution (Å) | 2.7 | 2.1 |
| Space Group | P212121 | P212121 |
| Rwork / Rfree | 0.212 / 0.268 | 0.19 / 0.23 |
| Receptor Construct | Thermostabilized turkey β1AR (β36-m23) | Ultra-thermostable turkey β1AR (β1AR-JM50) |
| Crystallization Method | Vapour diffusion in detergent | Lipidic Cubic Phase (LCP) |
Mapping of Ligand Binding Pockets and Intermolecular Interactions
The crystal structures reveal a well-defined ligand-binding pocket for cyanopindolol located within the transmembrane domain of the β1AR. ku.eduscispace.com The binding site is formed by the side chains of approximately 15 amino acid residues contributed by four transmembrane α-helices (TM3, TM5, TM6, and TM7) and the second extracellular loop (EL2). ku.eduscispace.com
The interactions between S(-)-Cyanopindolol and the β1AR are multifaceted, involving a network of hydrogen bonds and van der Waals contacts. Key interactions include:
Hydrogen Bonds: The nitrogen in the cyano-moiety of the ligand forms a weak hydrogen bond with the hydroxyl group of Thr203. ku.edu The ethanolamine portion of cyanopindolol forms critical hydrogen bonds with the side chains of Asp121 on TM3 and Asn329 on TM7. ku.eduresearchgate.net A hydrogen bond is also observed with Ser211 on TM5. ku.eduresearchgate.net
Aromatic and Hydrophobic Interactions: The indole (B1671886) ring of cyanopindolol is nestled in a hydrophobic pocket, making contacts with residues on TM3, TM5, TM6, and TM7. ku.edu
Notably, the binding mode of cyanopindolol to β1AR is very similar to that of another antagonist, carazolol, to the β2-adrenergic receptor, highlighting a conserved binding mechanism among β-blockers. ku.eduscispace.com However, subtle differences in the rotamer conformation of certain side chains, such as Ser211, exist between the two receptor structures. ku.edu The higher resolution 2.1 Å structure also identified a hydrogen bond between the side chains of Ser212 and Asn310, an interaction thought to be important in receptor activation and dynamic when antagonists are bound. nih.govplos.orgresearchgate.net
| Interacting Residue | Helix Location | Type of Interaction |
|---|---|---|
| Asp121 | TM3 | Hydrogen Bond (with ethanolamine) |
| Ser211 | TM5 | Hydrogen Bond |
| Ser212 | TM5 | Hydrogen Bond (with Asn310) |
| Thr203 | EL2 | Hydrogen Bond (with cyano group) |
| Asn310 | TM6 | Hydrogen Bond (with Ser212) |
| Asn329 | TM7 | Hydrogen Bond (with ethanolamine) |
| Various | TM3, TM5, TM6, TM7 | Hydrophobic / van der Waals |
Identification and Functional Significance of Intramembrane Ion Binding Sites (e.g., Na+ ion)
Functionally, this intramembrane Na+ ion plays a crucial role in the structural integrity of the receptor. nih.govcbs.dk Experimental data show that the stability of the β1AR is decreased by 7.5°C in the absence of Na+ ions. nih.govplos.org Mutating the amino acid side chains that coordinate the Na+ ion or the surrounding water molecules also leads to a significant decrease in the receptor's stability. nih.govplos.org However, the affinity of agonist binding to the β1AR is unaffected by the presence or absence of Na+ ions. nih.govplos.org These findings suggest that the intramembrane Na+ ion and its associated water network act to stabilize the inactive, ligand-free state of the receptor. nih.govplos.orgcbs.dk This stabilization does not prevent the receptor from transitioning to an active state upon agonist binding, which is thought to involve the collapse of this Na+ binding pocket. nih.govcbs.dk
Computational Approaches to Ligand-Receptor Interactions
Complementing experimental structural data, computational methods provide a dynamic view of the S(-)-Cyanopindolol-receptor complex, allowing for the exploration of binding kinetics, thermodynamics, and the functional impact of specific residues.
Molecular Docking and Dynamics Simulations of S(-)-Cyanopindolol with Receptor Targets
Molecular docking studies are routinely used to predict the binding pose of ligands within receptor pockets. For S(-)-Cyanopindolol, docking simulations successfully replicate the binding mode observed in the crystal structures of β-adrenergic receptors, confirming the key hydrogen bond interactions with residues like Asp121, Ser211, and Asn329. researchgate.netresearchgate.net These computational models are valuable tools for understanding ligand recognition and for the virtual screening of new potential β-blockers. researchgate.net
Classical molecular dynamics (MD) simulations offer a more profound understanding by modeling the movement of atoms in the complex over time. Sub-microsecond MD simulations of the cyanopindolol-bound β1AR have been performed, starting from the crystallographic coordinates. plos.orgnih.gov These simulations confirm the stability of the hydrogen-bond network between cyanopindolol and the receptor, particularly the interactions involving Asp(3.32) and Asn(7.39). nih.gov MD simulations also provide insights into the conformational flexibility of the receptor, especially in the extracellular loop regions, which can influence ligand entry and specificity. plos.org
Binding Free Energy Calculations and Computational Mutagenesis
Computational mutagenesis, or in silico site-directed mutagenesis, is a powerful technique to probe the functional importance of specific amino acids. By computationally mutating a residue in the receptor model and observing the effect on ligand binding or receptor stability, researchers can predict the impact of such changes. For the β1AR, studies have focused on the residues within the Na+ binding pocket. nih.gov Mutations of residues like Asp87 to alanine (D87A) were shown to decrease the thermostability of the receptor, consistent with experimental findings. nih.govplos.org This destabilization of the receptor's ground state highlights the critical structural role of the Na+ ion and its coordinating residues, which is accurately captured by computational approaches. nih.gov These studies underscore the utility of computational methods in rationalizing experimental data and in formulating new hypotheses about the structure-function relationships governing the interaction of S(-)-Cyanopindolol with its receptor target.
Structure-Activity Relationship (SAR) of Cyanopindolol Analogues
The pharmacological profile of S(-)-Cyanopindolol is characterized by its interaction with both β-adrenergic and serotonin (B10506) 5-HT1A/1B receptors. scispace.comtocris.com The exploration of its chemical structure has led to a deeper understanding of the molecular features governing its binding affinity and selectivity. Through systematic modifications of the cyanopindolol scaffold, researchers have elucidated key structure-activity relationships (SAR), providing insights for the design of analogues with tailored receptor interaction profiles.
Systematic Exploration of Chemical Modifications and Their Effects on Receptor Binding and Selectivity
The structure of cyanopindolol offers several sites for chemical modification, each influencing the compound's interaction with its target receptors. Key areas of modification include the indole ring, the side chain, and the amine substituent.
Modifications of the Indole Ring:
Substitutions on the indole ring have been shown to significantly impact receptor affinity and efficacy. For instance, the introduction of a methyl group at the 7-position of the indole ring, creating 7-methylcyanopindolol, results in a compound that retains high affinity for both β1- and β2-adrenergic receptors, comparable to that of cyanopindolol itself. nih.gov However, this modification dramatically reduces the efficacy of the compound at the β1-adrenergic receptor (β1AR), transforming it into a very weak partial agonist, and an inverse agonist at the human β2-adrenergic receptor (β2AR). nih.gov This highlights that minor structural changes can profoundly alter the functional activity of the ligand without significantly affecting its binding affinity.
Furthermore, the presence and position of the cyano group on the indole ring are critical for high-affinity binding. The electron-withdrawing nature of the cyano group is thought to enhance antagonist potency at β3-adrenoceptors. nih.gov Iodination of the indole ring has also been explored. While iodination of cyanopindolol at the 3-position did not increase antagonist potency at β3-adrenoceptors, it did enhance the potency of analogues that were otherwise nearly inactive. nih.gov This suggests that the electronic effects of substituents on the indole ring can compensate for negative steric influences at other parts of the molecule. nih.gov
Modifications of the Side Chain and Amine Substituent:
The ethanolamine side chain and the tert-butyl group attached to the amine are crucial for interaction with adrenergic receptors. The hydroxyl group on the side chain and the secondary amine are key interaction points, forming hydrogen bonds with residues in the binding pocket of β-adrenergic receptors, such as Asp121 and Asn329 in the β1AR. researchgate.net
The nature of the substituent on the nitrogen atom is a critical determinant of antagonist potency at β-adrenoceptors. A quaternary carbon group, such as the t-butyl group found in cyanopindolol, is associated with the most potent antagonist activity. nih.gov Replacing the t-butyl group with larger moieties like cyclohexyl or benzyl (B1604629) groups leads to a reduction in antagonist activity, likely due to steric hindrance within the receptor's binding pocket. nih.gov
The following interactive table summarizes the binding affinities of cyanopindolol and a key analogue at β-adrenergic receptors.
| Compound | Receptor | Ki (pM) |
| S(-)-Cyanopindolol hemifumarate salt | Turkey β1AR | 35 ± 3 |
| 7-Methylcyanopindolol | Turkey β1AR | 43 ± 3 |
| This compound | Human β2AR | 29 ± 2 |
| 7-Methylcyanopindolol | Human β2AR | 21 ± 2 |
Data sourced from Warne et al. (2015). nih.gov
For serotonergic receptors, S(-)-Cyanopindolol is known to be a 5-HT1A/1B antagonist with roughly equal affinity for each subtype. tocris.com The structural features that confer this activity overlap with those for β-adrenergic antagonism, highlighting the promiscuity of this chemical scaffold. For instance, other β-blockers like bucindolol have also been shown to possess high affinity for the 5-HT1A receptor (Ki, 11 nM). scispace.com
Development of Pharmacophore Models for Adrenergic and Serotonergic Receptors
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are invaluable tools in drug design and virtual screening for the discovery of new ligands.
Pharmacophore Model for β-Adrenergic Receptor Antagonists:
A general pharmacophore model for β-adrenergic antagonists has been well-established and is consistent with the structure of cyanopindolol. The key features of this model typically include:
An aromatic region: In cyanopindolol, this is represented by the indole ring system, which engages in hydrophobic and potential hydrogen bonding interactions within the receptor binding site.
A hydrogen bond donor: The secondary amine in the ethanolamine side chain serves as a crucial hydrogen bond donor.
A hydrogen bond acceptor/donor: The hydroxyl group on the side chain can act as both a hydrogen bond donor and acceptor.
A hydrophobic/aliphatic group: The tert-butyl group provides a bulky, hydrophobic moiety that is essential for high-affinity binding and antagonist activity.
Molecular dynamics simulations of various dual-acting α,β-blockers have helped to refine these pharmacophore models, defining specific inter-feature distances that distinguish between α- and β-adrenergic activity. ias.ac.in The crystallographic structure of cyanopindolol bound to the β1-adrenergic receptor confirms the importance of these pharmacophoric features, showing specific interactions with key amino acid residues. researchgate.netplos.org
Pharmacophore Model for 5-HT1A Receptor Ligands:
The development of pharmacophore models for 5-HT1A receptor ligands has also been an active area of research. Due to the structural diversity of 5-HT1A ligands, multiple pharmacophore models have been proposed for both agonists and antagonists. nih.gov A common pharmacophore model for 5-HT1A receptor antagonists, which is relevant to cyanopindolol's activity, often includes:
An aromatic or heteroaromatic ring: The indole ring of cyanopindolol fulfills this requirement.
A hydrophobic feature: This can be satisfied by various parts of the molecule, including the indole ring and the tert-butyl group.
A positive ionizable feature: The protonated secondary amine at physiological pH provides this essential feature, which is common to many aminergic G protein-coupled receptor (GPCR) ligands.
The similarity in the general pharmacophoric features for β-adrenergic antagonists and 5-HT1A antagonists, particularly the presence of an aromatic ring and a protonatable amine, helps to explain the dual activity of compounds like cyanopindolol. The development of more refined, receptor-specific pharmacophore models is crucial for designing ligands with improved selectivity. nih.gov Linear combinations of multiple pharmacophore hypotheses have been explored as a more advanced tool for virtual screening of new 5-HT1A receptor ligands. nih.gov
Application As a Radioligand in Receptor Research
Radiolabeling Strategies and Synthesis of Tracers (e.g., I125-(±)-Cyanopindolol)
The utility of cyanopindolol (B1197883) in binding assays is immensely enhanced through radiolabeling, most commonly with Iodine-125 (¹²⁵I), an isotope with a practical half-life of 59.9 days suitable for pharmacokinetics and biodistribution studies. giffordbioscience.com The resulting tracer, ¹²⁵I-(±)-Cyanopindolol (ICYP), exhibits exceptionally high affinity for beta-adrenoceptors (β-adrenoceptors), with dissociation constants (Kd) ranging from 27 to 40 pM. nih.gov
The synthesis of radioiodinated compounds like ICYP typically involves electrophilic aromatic substitution. In this strategy, an electrophilic form of radioactive iodine is reacted with the precursor molecule. A common and established method is the Chloramine-T technique. mdpi.comresearchgate.net This process uses an oxidizing agent, such as Chloramine-T, to convert radioactive sodium iodide (Na¹²⁵I) into a more reactive, electrophilic iodine species. mdpi.com This species can then substitute a hydrogen atom on the aromatic indole (B1671886) ring of the cyanopindolol precursor. The reaction conditions, including pH and incubation time, must be carefully controlled to ensure efficient iodination of the tyrosine moiety while minimizing potential oxidative damage to the molecule. nih.gov
Another advanced method for radioiodination is iododestannylation. mdpi.com This technique involves the synthesis of a trialkylstannyl (usually tri-n-butylstannyl) derivative of the precursor molecule. ebi.ac.uk The radioiodine is then introduced by displacing the organotin group, a reaction that often proceeds under mild conditions with high yield and specificity. ebi.ac.uk Following the reaction, the radiolabeled product, ¹²⁵I-(±)-Cyanopindolol, is purified from unreacted iodide and other reagents, typically using high-performance liquid chromatography (HPLC) or gel permeation chromatography. researchgate.netu-fukui.ac.jp The high specific activity achieved through these methods allows for sensitive detection in binding assays even with very small amounts of receptor protein. nih.gov
Quantitative Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, providing a direct method to quantify the interaction between a ligand and its receptor. researchgate.net These assays are fundamental for determining key receptor properties and for screening new chemical entities. merckmillipore.com The high affinity and specificity of ¹²⁵I-Cyanopindolol make it a gold-standard radioligand for studying β-adrenoceptors and certain serotonin (B10506) receptors. nih.govtocris.com
Saturation binding experiments are performed to determine the total density of specific receptor binding sites (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is an inverse measure of its affinity. giffordbioscience.comresearchgate.net The experiment involves incubating fixed amounts of a receptor source, such as a cell membrane preparation, with increasing concentrations of the radioligand (e.g., ¹²⁵I-Cyanopindolol) until equilibrium is reached. nih.gov
Binding is measured at each concentration under two conditions: "total binding" (radioligand alone) and "non-specific binding" (radioligand in the presence of a high concentration of an unlabeled competing drug that saturates the target receptors). Specific binding is then calculated by subtracting the non-specific binding from the total binding. nih.gov The resulting data, when plotted as specific binding versus radioligand concentration, typically forms a hyperbolic curve that can be analyzed by nonlinear regression to derive the Bmax and Kd values. columbia.edu
Table 1: Representative Binding Parameters from ¹²⁵I-Cyanopindolol Saturation Experiments This table contains interactive elements. Click on the headers to sort the data.
| Receptor Subtype | Tissue/Cell Source | Kd (pM) | Bmax (fmol/mg protein) | Citation |
|---|---|---|---|---|
| β₁-Adrenoceptor | CHO-cells | 68 | 380 | nih.gov |
| β₂-Adrenoceptor | CHO-cells | 59 | 1,350 | nih.gov |
| β₃-Adrenoceptor | CHO-cells | 310 | 250 | nih.gov |
| High-affinity Site | Rat Soleus Muscle | 30.5 | 9.4 | nih.gov |
| Low-affinity Site | Rat Soleus Muscle | 522.5 | 62.19 | nih.gov |
Competition binding assays are used to determine the affinity of unlabeled compounds for a receptor. giffordbioscience.comgropep.com In this experimental setup, a fixed concentration of radioligand (e.g., ¹²⁵I-Cyanopindolol) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled "competitor" drug. ncert.nic.in The unlabeled ligand competes with the radioligand for binding to the receptor sites. gropep.com
As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in measured specific binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal inhibition curve. From this curve, the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ value can then be converted to an equilibrium dissociation constant for the competitor (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. These assays are crucial for characterizing the pharmacological profile of new compounds and for determining the relative proportions of receptor subtypes in a tissue. nih.gov
Table 2: Affinity (pKi) of Various Ligands Determined by Competition with ¹²⁵I-Cyanopindolol This table contains interactive elements. Click on the headers to sort the data.
| Competing Ligand | Receptor/Tissue | pKi or pKD value | Citation |
|---|---|---|---|
| (-)-Propranolol (High affinity) | Rat Soleus Muscle | 8.30 | nih.gov |
| (-)-Propranolol (Low affinity) | Rat Soleus Muscle | 5.33 | nih.gov |
| BRL 37344 | Rat Soleus Muscle | - | nih.gov |
| SR58611A | Rat Soleus Muscle | - | nih.gov |
| (±)-CGP 12177 | Rat Soleus Muscle | - | nih.gov |
| (-)-Isoprenaline | Rat Soleus Muscle | - | nih.gov |
The source of receptors is a critical component of any binding assay. nih.gov Traditionally, these assays utilize crude membrane preparations isolated from cells or tissues. The process involves homogenization of the tissue or cell pellet followed by centrifugation steps to separate the plasma membranes, which are rich in receptors, from cytosolic and nuclear components. nih.gov These membrane preparations can be flash-frozen and stored for later use. nih.gov
More recently, Giant Plasma Membrane Vesicles (GPMVs) have emerged as a sophisticated tool for studying plasma membrane proteins in a more native-like environment. nih.govrsc.org GPMVs are micron-sized vesicles that are generated directly from the plasma membrane of living cells through chemical vesiculation, often using agents like dithiothreitol (B142953) (DTT) and formaldehyde. nih.govbiorxiv.org A key advantage of GPMVs is that they retain the lipid and protein complexity of the intact plasma membrane but are devoid of the cytoskeleton and intracellular organelles. nih.gov This provides a "purer" system for studying receptor-ligand interactions without interference from the cellular interior. nih.gov
Research has demonstrated the successful use of GPMVs for radioligand binding studies. In one study, ¹²⁵I-(±)-cyanopindolol binding was compared between GPMVs and traditional crude membrane preparations derived from the same cells. The results showed a significant, ~2.5-fold increase in specific binding in the GPMVs, highlighting their utility as a sensitive assay platform. nih.gov Furthermore, the affinity of competing ligands determined in GPMVs was comparable to that found in crude membranes, validating their use for quantitative pharmacological analysis. nih.gov This makes GPMVs a versatile and powerful system for probing GPCR function and ligand interactions. nih.gov
Synthetic Methodologies and Chemical Derivatization for Academic Research
Asymmetric Synthesis of the S-Enantiomer
The asymmetric synthesis of S(-)-Cyanopindolol predominantly focuses on the stereoselective construction of its precursor, (S)-pindolol, which is subsequently converted to the target molecule. Two primary strategies have emerged for obtaining the crucial chiral intermediate, (S)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol: chemoenzymatic kinetic resolution and asymmetric chemical synthesis involving resolution of a key intermediate.
One effective chemoenzymatic approach involves the kinetic resolution of a racemic chlorohydrin precursor. mdpi.com In this method, a racemic mixture of 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol is subjected to a transesterification reaction catalyzed by Lipase (B570770) B from Candida antarctica (CALB). This enzymatic process selectively acylates the (R)-enantiomer, leaving the desired (R)-chlorohydrin in high enantiomeric excess (typically >92% ee). mdpi.com The unreacted (R)-chlorohydrin is then separated and can be reacted with isopropylamine (B41738) to yield (S)-pindolol, with the reaction proceeding via an epoxide intermediate, resulting in an inversion of stereochemistry at the chiral center. mdpi.com An alternative chemoenzymatic route utilizes the hydrolysis of rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane catalyzed by lipase from Pseudomonas fluorescens. unimi.it This yields the (2S)-chlorohydrin and the (2R)-acetate with high enantiomeric purity (96% and 97% ee, respectively). unimi.it
A notable chemical method for achieving the asymmetric synthesis of (S)-pindolol involves the preferential crystallization of a racemic diol intermediate, rac-3-(4-indolyloxy)-1,2-propanediol. researchgate.net This resolution technique allows for the separation of the (S)- and (R)-enantiomers of the diol. researchgate.net The isolated non-racemic (S)-diol is then subjected to a Mitsunobu reaction to form the corresponding (S)-4-(2,3-epoxypropoxy)-1H-indole. researchgate.net This epoxide is subsequently opened with isopropylamine to furnish (S)-pindolol. researchgate.net The Mitsunobu reaction, a versatile method for converting alcohols with inversion of configuration, is a key step in this pathway. organic-chemistry.orgnih.gov
The final step in the synthesis of S(-)-Cyanopindolol involves the introduction of a cyano group at the 2-position of the indole (B1671886) ring of (S)-pindolol. This is typically achieved through electrophilic cyanation.
Chemical Modification Strategies for Analogues and Probes
The structural framework of S(-)-Cyanopindolol offers several sites for chemical modification to generate a diverse range of analogues and molecular probes for structure-activity relationship (SAR) studies and receptor mapping. These modifications have been explored to probe the binding pockets of its target receptors and to develop tools for pharmacological research.
One common strategy involves the synthesis of radiolabeled analogues for use in receptor binding assays and in vivo imaging studies. chemicalbook.com For instance, iodinated derivatives such as [¹²⁵I]-iodocyanopindolol have been synthesized for radioligand binding studies. chemicalbook.com The synthesis of such probes can be achieved through electrophilic radioiodination of the pindolol (B1678383) or cyanopindolol (B1197883) scaffold. iaea.org Furthermore, carbon-11 (B1219553) labeled pindolol has been synthesized for positron emission tomography (PET) imaging, which involves the preparation of ¹¹C-acetone followed by its reaction with a suitable precursor. researchgate.net
Modifications to the indole ring and the side chain of cyanopindolol have been shown to influence its pharmacological profile. researchgate.net For example, the introduction of an electron-withdrawing group, such as the cyano moiety in cyanopindolol itself, at a position alpha to the indole nitrogen has been found to increase antagonist potency at β3-adrenoceptors. researchgate.net Iodination at the 3-position of the indole ring has also been investigated, with varying effects on potency depending on the other substituents present. researchgate.net
Another avenue for creating analogues involves altering the substituent on the secondary amine. While the tert-butyl group is often associated with high potency, substitution with larger moieties like cyclohexyl or benzyl (B1604629) groups has been shown to reduce antagonist activity, likely due to steric hindrance. researchgate.net The synthesis of an affinity label, N-bromoacetyl-amino-cyanopindolol (BAM-CYP), demonstrates a strategy to create irreversible ligands. This was synthesized from a pindolol-related structure and subsequently iodinated. rsc.org
The following table summarizes some of the key structural modifications and their reported effects:
| Modification Site | Modification | Resulting Analogue/Probe | Reported Purpose/Effect | Citation |
|---|---|---|---|---|
| Indole Ring (Position 2) | Introduction of a cyano group | Cyanopindolol | Increased antagonist potency at β3-adrenoceptors | researchgate.net |
| Indole Ring (Position 3) | Iodination | Iodocyanopindolol (B1220657) | Potent antagonist at β3-adrenoceptors | researchgate.net |
| Amine Substituent | Replacement of isopropyl with larger groups (e.g., cyclohexyl, benzyl) | Various N-substituted analogues | Reduced antagonist activity | researchgate.net |
| Side Chain | Introduction of a bromoacetylamino group | N-bromoacetylamino-cyanopindolol (BAM-CYP) | Irreversible affinity label for β-adrenergic receptors | rsc.org |
| Isotopic Labeling | Incorporation of ¹²⁵I | [¹²⁵I]-iodocyanopindolol | Radioligand for receptor binding studies | chemicalbook.com |
| Isotopic Labeling | Incorporation of ¹¹C | ¹¹C-pindolol | Radioligand for PET imaging | researchgate.net |
Development of Robust and Scalable Synthesis Protocols for Research Grade Material
The development of robust and scalable synthesis protocols for S(-)-Cyanopindolol hemifumarate is crucial for providing sufficient quantities of high-purity material for extensive academic research. Key considerations for scalability include the efficiency of each synthetic step, the use of readily available and cost-effective reagents, and the ease of purification of intermediates and the final product.
For the synthesis of the chiral precursor, (S)-pindolol, chemoenzymatic routes offer significant advantages in terms of scalability and stereoselectivity. A chemoenzymatic synthesis of several (S)-β-blockers, including (S)-pindolol, has been successfully performed on a five-gram scale. rsc.org This process utilized a lipase-catalyzed kinetic resolution of a central chiral chlorohydrin building block, demonstrating the potential for producing larger quantities of the enantiopure intermediate. rsc.org The synthesis of the racemic chlorohydrin building block for pindolol has been achieved in a 53% yield, with the subsequent enzymatic resolution yielding the (R)-enantiomer in 92% enantiomeric excess. mdpi.com
The synthesis of the 4-hydroxyindole (B18505) starting material has also been a focus for optimization. Microwave-assisted synthesis has been explored to improve the efficiency of producing this key intermediate, which is a precursor to pindolol. actascientific.com Such methods can significantly reduce reaction times and potentially increase yields, which are important factors in scalable synthesis. actascientific.com
For the separation of enantiomers on an industrial scale, simulated moving bed (SMB) chromatography presents a viable and efficient technology. A patented method describes the separation of pindolol enantiomers using SMB with a cellulose-based stationary phase, which allows for the continuous separation and purification of the desired S-enantiomer from a racemic mixture. google.com
Once enantiomerically pure (S)-pindolol is obtained, the subsequent cyanation and salt formation steps need to be optimized for scalability. The cyanation of the indole ring would require a robust and high-yielding reaction, followed by a straightforward purification to remove any unreacted starting material and byproducts. The final step, the formation of the hemifumarate salt, would involve reacting the free base of S(-)-Cyanopindolol with fumaric acid in a suitable solvent system to induce crystallization of the salt in high purity. While specific scalable protocols for the cyanation and salt formation of S(-)-pindolol are not extensively detailed in the literature, these transformations are generally well-understood in process chemistry.
The following table outlines key considerations for a scalable synthesis of S(-)-Cyanopindolol hemifumarate:
| Synthetic Stage | Scalable Approach | Key Considerations | Citation |
|---|---|---|---|
| Synthesis of 4-Hydroxyindole | Microwave-assisted synthesis | Reduced reaction times, potentially higher yields. | actascientific.com |
| Asymmetric Synthesis of (S)-Pindolol | Chemoenzymatic kinetic resolution | High enantioselectivity, demonstrated on a multi-gram scale. | mdpi.comrsc.org |
| Enantiomer Separation | Simulated Moving Bed (SMB) Chromatography | Continuous process suitable for industrial scale. | google.com |
| Cyanation of (S)-Pindolol | Robust electrophilic cyanation | High conversion, ease of purification. | N/A |
| Hemifumarate Salt Formation | Crystallization | Selection of appropriate solvent system, control of crystal form. | N/A |
Advanced Methodological Applications in Preclinical Research Models
Cellular Models for Receptor Functional Studies
Cellular models are fundamental to modern pharmacology, providing controlled environments to dissect the intricate details of receptor biology. S(-)-Cyanopindolol is extensively used in these systems to characterize receptor binding properties and functional coupling.
Heterologous expression systems, where a specific receptor is expressed in a host cell line that does not naturally produce it, are powerful tools for studying a single receptor subtype in isolation. Chinese hamster ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are common choices for this purpose. In one such hallmark study, CHO cells were engineered to stably express human β₁, β₂, and β₃-adrenergic receptor subtypes at comparable levels. researchgate.net Using [¹²⁵I]cyanopindolol as the non-selective radioligand in competition binding assays, researchers were able to perform a comparative analysis of the binding affinities for a wide array of standard and experimental drugs. researchgate.net This approach allows for the precise determination of a compound's selectivity profile across the different receptor subtypes in an identical cellular background. researchgate.net
Beyond mammalian cells, other expression systems are also employed. For instance, a thermostable mutant of the turkey (Meleagris gallopavo) β₁-adrenergic receptor was expressed in insect cells. nih.gov This system facilitated the production of large quantities of the receptor, which was purified while bound to S(-)-cyanopindolol and used to grow high-quality crystals for X-ray crystallography, ultimately resolving the receptor's structure at 2.1 Å. nih.gov These structural studies provide profound insights into the molecular interactions between the ligand and the receptor's binding pocket. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| Propranolol | β₁ | 0.8 | researchgate.net |
| Propranolol | β₂ | 0.3 | researchgate.net |
| Propranolol | β₃ | 150 | researchgate.net |
| ICI 118,551 | β₁ | 50 | researchgate.net |
| ICI 118,551 | β₂ | 0.4 | researchgate.net |
| ICI 118,551 | β₃ | 100 | researchgate.net |
While heterologous systems offer precision, primary cell cultures and tissue preparations provide a biological context that more closely resembles the native physiological environment. [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP) has been instrumental in characterizing receptors in these models. Studies using membranes from turkey erythrocytes helped establish the binding characteristics of novel affinity labels based on the cyanopindolol (B1197883) structure, revealing an apparent dissociation constant (Kd) of 44 ± 7 pM. nih.gov
The use of brain slices in radioligand binding assays has also been established for quantifying various receptors, including beta-adrenergic sites. nih.gov Furthermore, research on rat brain membranes has shown that the high-affinity binding of [¹²⁵I]ICYP to 5-HT₁B serotonin (B10506) receptors is dependent on the presence of G proteins, a hallmark of functional GPCR coupling. nih.gov This was demonstrated by the reduced binding affinity in the presence of guanine (B1146940) nucleotides like GTP and the ability to restore binding in N-ethylmaleimide-treated membranes by adding purified G proteins. nih.gov
Biophysical Techniques for Ligand-Receptor Interaction Analysis
Biophysical techniques offer a window into the dynamic and thermodynamic nature of molecular interactions, moving beyond simple affinity measurements.
Genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET) are revolutionary tools for observing the conformational dynamics of GPCRs in real-time within live cells. nih.gov These sensors can be designed to report on the subtle structural changes a receptor undergoes when it transitions from an inactive to an active state upon agonist binding. nih.govbiorxiv.org The binding of an agonist typically induces a conformational change, such as an outward movement of transmembrane helices 5 and 6, which can be detected as a change in FRET efficiency. nih.govbiorxiv.org
In this context, S(-)-Cyanopindolol, as a potent antagonist or weak partial agonist, plays a critical role. It is used to define the baseline, antagonist-bound conformational state of the receptor. By comparing the FRET signal in the presence of cyanopindolol to the signal generated by a full agonist, researchers can precisely quantify the conformational shift associated with receptor activation. biorxiv.org This makes it an essential control for validating the specificity of agonist-induced responses in FRET-based GPCR biosensor platforms. nih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for a comprehensive analysis of binding events. tainstruments.commdpi.com SPR allows for the real-time measurement of the rates of association (kₒₙ) and dissociation (kₒff) of a ligand, which together determine the binding affinity (K₋). mdpi.com Kinetic analysis of various β-blockers at the β₁-adrenoceptor has revealed the crucial role that binding kinetics play in a drug's pharmacological profile and receptor subtype selectivity. nih.gov While specific SPR studies detailing S(-)-Cyanopindolol are not prevalent, the technique is ideally suited to dissect the kinetic components of its high-affinity interaction with target receptors.
Isothermal Titration Calorimetry, on the other hand, directly measures the heat released or absorbed during a binding event. tainstruments.comkhanacademy.org This allows for the determination of the complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). tainstruments.com A detailed thermodynamic study of [¹²⁵I]ICYP binding to β-adrenoceptors in rat lung and cerebral cortex membranes revealed tissue-specific differences. nih.gov For lung membranes, the binding was characterized by a negative heat capacity change (ΔCp° = -368.9 cal·mol⁻¹·K⁻¹), suggesting that the binding process involves a conformational change in the receptor. nih.gov Such thermodynamic data are crucial for understanding the driving forces behind ligand recognition and binding.
In Vitro and Ex Vivo Animal Tissue Studies in Receptor Pharmacology
Studies using isolated animal tissues remain a cornerstone of receptor pharmacology, providing critical information on receptor distribution and function in a complex biological matrix. The high affinity of radiolabeled cyanopindolol has made it a ligand of choice for identifying and quantifying β-adrenoceptor subtypes in a variety of tissues.
For example, studies using [¹²⁵I]cyanopindolol demonstrated that the guinea pig left ventricle contains almost exclusively β₁-adrenoceptors, while the lung contains a mixture, with a β₁ to β₂ ratio of 1 to 4. nih.gov In the rat, this ligand was used to show that the ventral prostate contains a high density (Bₘₐₓ of 600 fmol/mg protein) of almost pure β₂-adrenoceptors, with [¹²⁵I]cyanopindolol binding with a K₋ of 23 pM. nih.gov Conversely, isolated rat adipocytes were found to have a majority of β₁-receptors (85%). documentsdelivered.com Cyanopindolol has also been characterized as a potent antagonist at the β₃-adrenoceptor in the rat ileum. nih.gov These types of studies are essential for building a map of receptor expression, which helps in predicting the tissue-specific effects of drugs.
| Compound | Tissue/Preparation | Receptor Target | Parameter | Value | Reference |
|---|---|---|---|---|---|
| [¹²⁵I]Iodocyanopindolol | Guinea Pig Left Ventricle | β₁-Adrenoceptor | K₋ | ~27-40 pM | nih.gov |
| [¹²⁵I]Iodocyanopindolol | Guinea Pig Lung | β-Adrenoceptors | K₋ | ~27-40 pM | nih.gov |
| [¹²⁵I]Cyanopindolol | Rat Ventral Prostate | β₂-Adrenoceptor | K₋ | 23 pM | nih.gov |
| [¹²⁵I]Cyanopindolol | Rat Ventral Prostate | β₂-Adrenoceptor | Bₘₐₓ | 600 fmol/mg protein | nih.gov |
| Cyanopindolol | Rat Ileum | β₃-Adrenoceptor | pK₋ (vs. Isoprenaline) | ~8.5 | nih.gov |
| [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenoceptor | K₋ | 0.29 nM | nih.gov |
| Cyanopindolol | Rat Brain Cortex | 5-HT₁ₐ Receptor | Kᵢ | 2.1 nM | medchemexpress.com |
| Cyanopindolol | Rat Brain Cortex | 5-HT₁₋ Receptor | Kᵢ | 3.0 nM | medchemexpress.com |
Pharmacological Characterization in Isolated Organ Preparations (e.g., Rat Ileum, Guinea Pig Trachea)
Isolated organ bath preparations are classical pharmacological tools that allow for the characterization of drug effects on specific tissues in a controlled ex vivo environment. S(-)-Cyanopindolol has been instrumental in characterizing adrenoceptors in such preparations.
In the rat ileum , S(-)-Cyanopindolol is a potent antagonist at the β3-adrenoceptor. nih.govscite.ai Studies have been conducted to determine the structural requirements of cyanopindolol analogues for antagonist activity at this receptor. nih.govdpi.qld.gov.au In preparations where β1- and β2-adrenoceptors were blocked, cyanopindolol and its analogue iodocyanopindolol (B1220657) were identified as the most potent antagonists against the β-agonist (-)-isoprenaline. scite.aidpi.qld.gov.au Interestingly, at higher concentrations, cyanopindolol can exhibit partial agonist effects. nih.govnih.gov The pKb values, which represent the negative logarithm of the equilibrium dissociation constant, indicate the antagonist potency. For cyanopindolol, the pKb against (-)-isoprenaline was found to be 7.59 ± 0.07. nih.gov
Further research in the rat ileum has highlighted the structural features crucial for antagonist activity. nih.govnih.gov A key finding is that a quaternary carbon group, such as a t-butyl group, at the carbon atom alpha to the secondary amine results in the most potent antagonists. nih.govnih.gov Additionally, the presence of an electron-withdrawing group, like a cyano moiety, alpha to the indole (B1671886) nitrogen enhances the potency. nih.govnih.gov
While direct studies on the guinea pig trachea using S(-)-Cyanopindolol hemifumarate salt are not extensively detailed in the provided search results, the radiolabeled form, (+/-)[125Iodo]cyanopindolol (ICYP), has been used to characterize β-adrenoceptor subtypes in guinea pig lung tissue. nih.gov These studies revealed that the guinea pig lung contains a ratio of β1- to β2-adrenoceptors of 1 to 4. nih.gov Given that the trachea is part of the respiratory system, these findings in the lung provide valuable context for potential future investigations in the guinea pig trachea.
Neuropharmacological Investigations in Rodent Brain Slice Models and Synaptosomes.
S(-)-Cyanopindolol has been extensively used in neuropharmacological studies, particularly in rodent brain slice preparations and synaptosomes, to investigate its effects on serotonin receptors.
In rat brain cortex slices , S(-)-Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor. nih.govmedchemexpress.com It has been shown to block the inhibitory effect of serotonin on its own release. nih.gov When rat brain cortex slices were preincubated with 3H-serotonin and electrically stimulated, S(-)-cyanopindolol caused a concentration-dependent increase in the evoked release of 3H-serotonin, indicating its antagonist action at the presynaptic 5-HT autoreceptor. nih.gov The apparent pA2 value for (-)-cyanopindolol against serotonin was determined to be 8.30, highlighting its high potency. nih.gov Notably, it is approximately 20 times more potent than the established serotonin antagonist metitepin and does not exhibit antagonist activity at the presynaptic α2-adrenoceptor on serotonergic neurons. nih.gov
Furthermore, S(-)-Cyanopindolol demonstrates high binding affinity for both 5-HT1A and 5-HT1B receptors, with Ki values of 2.1 nM and 3 nM, respectively. medchemexpress.commedchemexpress.com This dual antagonism makes it a valuable tool for dissecting the roles of these serotonin receptor subtypes in various physiological and pathological processes.
Synaptosomes , which are isolated presynaptic terminals, provide a model system to study the mechanisms of neurotransmitter release. While direct studies using S(-)-Cyanopindolol in synaptosomes were not the primary focus of the provided search results, the established role of presynaptic mitochondria in providing the necessary ATP for synaptic vesicle exocytosis is a critical consideration in such preparations. nih.gov The potent antagonist activity of S(-)-Cyanopindolol at presynaptic serotonin autoreceptors in brain slices suggests its utility in synaptosomal preparations to modulate serotonin release and study the downstream signaling pathways.
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| 5-HT1A | Ki | 2.1 nM | medchemexpress.commedchemexpress.com |
| 5-HT1B | Ki | 3 nM | medchemexpress.commedchemexpress.com |
| Presynaptic Serotonin Autoreceptor | pA2 | 8.30 | nih.gov |
Advanced Preclinical Animal Models for Receptor Function (excluding therapeutic efficacy)
Beyond isolated tissues, S(-)-Cyanopindolol is a valuable ligand for studying receptor function in whole-animal models, providing insights into physiological responses and drug-receptor interactions in a more complex biological system.
Assessment of Receptor-Mediated Physiological Responses in Rodent Models (e.g., cardiac contractility, neural activity)
The β-adrenergic receptor system plays a crucial role in regulating cardiac contractility . nih.govcvpharmacology.comcvpharmacology.com While direct studies employing this compound to assess its impact on cardiac contractility in rodent models were not prominent in the search results, its utility as a β-adrenoceptor antagonist makes it a relevant tool for such investigations. Cardiostimulatory drugs often act through β-adrenoceptors to increase heart rate and contractility. cvpharmacology.com Conversely, cardioinhibitory drugs, including β-blockers, decrease these parameters. cvpharmacology.com The radiolabeled form, 125I-labeled cyanopindolol, is used to determine the total density of β-adrenergic receptors in cardiac tissue. nih.gov This allows for the quantification of receptor numbers, which is fundamental to understanding the changes in receptor expression that can occur in pathological states like myocardial infarction. nih.gov
In the context of neural activity , rodent models are increasingly used to understand brain connectivity and the effects of pharmacological agents. nih.gov Given the potent antagonist activity of S(-)-Cyanopindolol at central serotonin receptors, it has the potential to be used in rodent models to investigate how the modulation of 5-HT1A and 5-HT1B receptors affects neural circuits and behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
